2-Methyl-2-(oxan-2-yl)propan-1-amine
Overview
Description
2-Methyl-2-(oxan-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1384582-33-5 . It has a molecular weight of 193.72 . The IUPAC name for this compound is 2-methyl-2-tetrahydro-2H-pyran-2-yl-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Methyl-2-(oxan-2-yl)propan-1-amine is 1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Pharmacological Characterization
2-Methyl-2-(oxan-2-yl)propan-1-amine has been studied for its pharmacological properties. One study explored its role as a κ-opioid receptor (KOR) antagonist, demonstrating potential in treating depression and addiction disorders. This compound showed high affinity for human, rat, and mouse KORs and selectivity for KORs in vivo. Its effectiveness in blocking KOR and μ-opioid receptors (MORs) agonist-induced analgesia and its antidepressant-like efficacy in mice suggest therapeutic potential (Grimwood et al., 2011).
X-Ray Structures and Computational Studies
Another study examined the structural characteristics of similar compounds, focusing on their characterization through various spectroscopic methods and X-ray crystallography. This research is crucial for understanding the molecular structure and potential applications of these compounds in various scientific domains (Nycz et al., 2011).
Metal Complexes with N2O2 Donor Ligand
Research into metal complexes containing N2O2 donor ligands, including 2-Methyl-2-(oxan-2-yl)propan-1-amine derivatives, has been conducted. These studies focus on the synthesis, characterization, and DNA cleavage studies of these complexes, contributing to the understanding of their potential biomedical applications (Sancheti et al., 2012).
Amine-Induced Rearrangements
Studies have also been done on the amine-induced rearrangements of compounds similar to 2-Methyl-2-(oxan-2-yl)propan-1-amine. These rearrangements provide insights into the synthesis of various chemical structures, expanding the scope of chemical synthesis and understanding of reaction mechanisms (Sanchez & Parcell, 1990).
Furan Synthesis and Pyrrole Derivatives
Another area of research explores the synthesis of furans and pyrroles using compounds related to 2-Methyl-2-(oxan-2-yl)propan-1-amine. This synthesis pathway has implications for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Friedrich et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOJVMHRVYJJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxan-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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